

An In-depth Technical Guide to Benzyl 2-oxopiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Benzyl 2-oxopiperidine-1-carboxylate*

Cat. No.: *B181402*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxopiperidine-1-carboxylate, also known as N-Cbz-2-piperidone, is a heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a piperidine ring protected with a benzyloxycarbonyl (Cbz) group, makes it a valuable intermediate in the development of novel pharmaceutical agents and other complex organic molecules. The Cbz protecting group offers stability under a variety of reaction conditions and can be selectively removed, providing synthetic flexibility. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **Benzyl 2-oxopiperidine-1-carboxylate**, tailored for professionals in research and drug development.

Physicochemical Properties

The physicochemical properties of **Benzyl 2-oxopiperidine-1-carboxylate** are essential for its handling, reaction optimization, and formulation. While experimental data for some properties are not readily available in the public domain, a combination of predicted data and information from closely related analogs provides a useful profile.

Table 1: Physicochemical Properties of **Benzyl 2-oxopiperidine-1-carboxylate**

Property	Value	Source/Comment
Molecular Formula	C ₁₃ H ₁₅ NO ₃	-
Molecular Weight	233.26 g/mol	-
Appearance	White to off-white crystalline powder	Based on analogs[1]
Melting Point	38-41 °C (estimated)	Based on the closely related analog 1-Cbz-4-piperidone.
Boiling Point	416.3 ± 24.0 °C (Predicted)	Predicted value.
Density	1.194 g/mL at 25 °C	-
Refractive Index (n _{20/D})	1.544	-
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol	Based on the closely related analog 1-Cbz-4-piperidone.
pKa	-2.34 ± 0.20 (Predicted)	Predicted value.
LogP	1.5 (Predicted)	-

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of **Benzyl 2-oxopiperidine-1-carboxylate**, based on established procedures for similar compounds.

Synthesis: N-Benzyloxycarbonylation of 2-Piperidone

The synthesis of **Benzyl 2-oxopiperidine-1-carboxylate** is typically achieved through the N-protection of 2-piperidone using benzyl chloroformate (Cbz-Cl) under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely used for the introduction of the Cbz protecting group onto amines.

Materials:

- 2-Piperidone
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3) or a non-nucleophilic organic base (e.g., triethylamine)
- Solvent: Tetrahydrofuran (THF)/Water mixture or Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-piperidone in a suitable solvent system (e.g., a 2:1 mixture of THF and water).
- Add sodium carbonate to the solution to act as a base.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate to the cooled reaction mixture with vigorous stirring.
- Allow the reaction to stir at room temperature for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Flash Column Chromatography

The crude **Benzyl 2-oxopiperidine-1-carboxylate** is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.

Materials:

- Crude **Benzyl 2-oxopiperidine-1-carboxylate**
- Silica gel (230-400 mesh)
- Eluent: A mixture of ethyl acetate and hexane (e.g., starting with a 1:3 ratio and gradually increasing the polarity).

Procedure:

- Prepare a silica gel column in the chosen eluent system.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Load the sample onto the column.
- Elute the column with the ethyl acetate/hexane mixture, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Benzyl 2-oxopiperidine-1-carboxylate** as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized **Benzyl 2-oxopiperidine-1-carboxylate** can be confirmed using various analytical techniques. Commercial suppliers often provide data from NMR, HPLC, and LC-MS.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group protons (typically in the aromatic region around 7.3 ppm), the methylene protons of the benzyl group (a singlet around 5.2 ppm), and the methylene protons of the piperidine ring.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the carbonyl carbon of the lactam, the aromatic carbons of the benzyl group,

and the aliphatic carbons of the piperidine ring.

High-Performance Liquid Chromatography (HPLC):

- An HPLC method can be developed to assess the purity of the compound. A typical setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. The purity is determined by the peak area percentage of the main product.

Logical Workflow: Application in Synthesis

Benzyl 2-oxopiperidine-1-carboxylate is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its protected nature allows for selective modifications at other positions of the molecule before the deprotection of the piperidine nitrogen for further functionalization. The following diagram illustrates a logical workflow for its use in a multi-step synthesis.



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Caption: Synthetic workflow using **Benzyl 2-oxopiperidine-1-carboxylate**.

Conclusion

Benzyl 2-oxopiperidine-1-carboxylate is a foundational building block in medicinal chemistry and organic synthesis.[3] Its well-defined physicochemical properties, coupled with established protocols for its synthesis and purification, make it a reliable and versatile intermediate. The ability to introduce the Cbz protecting group and subsequently remove it under mild conditions allows for intricate molecular architectures to be constructed, paving the way for the discovery and development of new therapeutic agents. This guide provides the essential technical

information for researchers and scientists to effectively utilize this important synthetic tool in their endeavors.

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